N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide
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Overview
Description
N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline sulfonamides. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its inhibitory effects on certain enzymes and its potential use in cancer treatment .
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and selectivity in forming the desired product. The reaction conditions usually involve the use of copper(I) iodide as a catalyst, along with a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced quinoline derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted quinoline derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound has been studied for its inhibitory effects on the muscle isoform 2 of pyruvate kinase (PKM2), an enzyme involved in cancer metabolism.
Medicine: Due to its selective cytotoxicity towards cancer cells, this compound is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide involves its interaction with the muscle isoform 2 of pyruvate kinase (PKM2). By binding to this enzyme, the compound modulates its activity, leading to a reduction in intracellular pyruvate levels. This, in turn, affects the energy metabolism of cancer cells, inhibiting their growth and proliferation. The compound’s selectivity towards cancer cells is attributed to its ability to stabilize the ligand-protein complex, thereby enhancing its inhibitory effects .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide can be compared with other quinoline sulfonamide derivatives, such as:
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: This compound also targets PKM2 but has different structural features that affect its binding affinity and selectivity.
8-quinolinesulfonamido-1,2,3-triazoles: These derivatives have been synthesized to enhance the stabilization of the ligand-protein complex, resulting in improved inhibitory effects on PKM2.
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound has shown anticancer activity on various human cancer cell lines, similar to this compound.
This compound stands out due to its unique structure and selective cytotoxicity towards cancer cells, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C17H16N2O4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O4S/c1-22-13-8-9-14(15(11-13)23-2)19-24(20,21)16-7-3-5-12-6-4-10-18-17(12)16/h3-11,19H,1-2H3 |
InChI Key |
QLHIFKLMQJZHIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
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